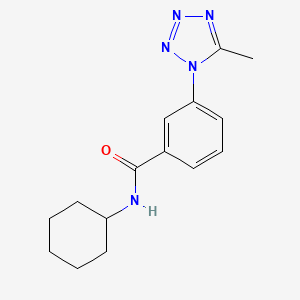![molecular formula C13H15N5O3 B12176866 methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate](/img/structure/B12176866.png)
methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate is a complex organic compound that features a tetrazole ring, a phenyl group, and an alaninate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate typically involves the formation of the tetrazole ring followed by the coupling of the phenylacetyl and beta-alaninate groups. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and heating under reflux.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the production of advanced materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-methyl-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]piperidin-4-amine
- N,N-dimethyl-2-[(phenyl)(1H-tetrazol-1-yl)methyl]hydrazine-1-carboxamide
Uniqueness
Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-beta-alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the beta-alaninate moiety, in particular, differentiates it from other tetrazole-containing compounds and may contribute to its unique activity profile.
Propriétés
Formule moléculaire |
C13H15N5O3 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
methyl 3-[[2-[4-(tetrazol-1-yl)phenyl]acetyl]amino]propanoate |
InChI |
InChI=1S/C13H15N5O3/c1-21-13(20)6-7-14-12(19)8-10-2-4-11(5-3-10)18-9-15-16-17-18/h2-5,9H,6-8H2,1H3,(H,14,19) |
Clé InChI |
WGNDACHDFHEWEI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCNC(=O)CC1=CC=C(C=C1)N2C=NN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B12176784.png)
![1-{4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B12176799.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12176820.png)
![N-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12176827.png)
![3-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12176832.png)
![4-chloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B12176840.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12176843.png)
![3-methoxy-N-{2-[(1-methyl-1H-indol-3-yl)formamido]ethyl}benzamide](/img/structure/B12176846.png)
![2-(4-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide](/img/structure/B12176848.png)

![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12176853.png)
![4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12176859.png)
